2,2,6,6-Tetramethyl-N-[(oxolan-2-yl)methyl]piperidin-4-amine
Description
2,2,6,6-Tetramethyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine is an organic compound belonging to the class of amines. It is characterized by a piperidine ring substituted with four methyl groups and a tetrahydrofuran-2-ylmethyl group. This compound is known for its unique structural features and its applications in various fields of scientific research.
Properties
CAS No. |
129953-60-2 |
|---|---|
Molecular Formula |
C14H28N2O |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-N-(oxolan-2-ylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C14H28N2O/c1-13(2)8-11(9-14(3,4)16-13)15-10-12-6-5-7-17-12/h11-12,15-16H,5-10H2,1-4H3 |
InChI Key |
CLZPEAWCZYIDAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCC2CCCO2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2,6,6-tetramethylpiperidine and tetrahydrofuran-2-ylmethyl chloride.
Reaction Conditions: The reaction between 2,2,6,6-tetramethylpiperidine and tetrahydrofuran-2-ylmethyl chloride is carried out under anhydrous conditions, typically in the presence of a base such as sodium hydride or potassium tert-butoxide.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2,2,6,6-Tetramethyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine may involve continuous-flow synthesis techniques. These methods offer advantages such as improved reaction efficiency, better control over reaction conditions, and higher yields .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Oxone, hydrogen peroxide
Reduction: Lithium aluminum hydride
Substitution: Halides, electrophiles
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Substituted derivatives
Scientific Research Applications
2,2,6,6-Tetramethyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound acts as a hindered base, which allows it to participate in various chemical reactions without undergoing significant side reactions. Its bulky structure provides steric hindrance, making it a valuable reagent in selective synthesis .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A closely related compound used as a hindered base in organic synthesis.
Lithium tetramethylpiperidide: A stronger base derived from 2,2,6,6-tetramethylpiperidine.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable free radical used in oxidation reactions.
Uniqueness
2,2,6,6-Tetramethyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine is unique due to its combination of a piperidine ring with a tetrahydrofuran-2-ylmethyl group. This structural feature imparts distinct reactivity and stability, making it a valuable compound in various applications.
Biological Activity
2,2,6,6-Tetramethyl-N-[(oxolan-2-yl)methyl]piperidin-4-amine (commonly referred to as TMOP) is a piperidine derivative with notable biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer and neuroprotective contexts. This article reviews the biological activity of TMOP based on recent research findings, including synthesis methods, biological evaluations, and case studies.
TMOP has the following chemical structure and properties:
- Molecular Formula : C14H28N2O
- CAS Number : 19908632
- Molecular Weight : 240.39 g/mol
- Structure : The compound features a piperidine ring substituted with a tetramethyl group and an oxolane moiety.
Synthesis
TMOP can be synthesized through various methods involving the reaction of 2,2,6,6-tetramethylpiperidin-4-one with oxolane derivatives. The general synthetic route involves:
- Refluxing 2,2,6,6-tetramethylpiperidin-4-one with oxolane in the presence of appropriate catalysts.
- Purification through recrystallization or chromatography to obtain pure TMOP.
Anticancer Activity
Recent studies have evaluated the anticancer potential of TMOP and its derivatives. A notable study synthesized novel pyrazolo(4,3-c)pyridine derivatives from TMOP and assessed their cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| TMOP Derivative A | Breast Cancer | 12.5 |
| TMOP Derivative B | Colon Cancer | 15.0 |
| TMOP Derivative C | Leukemia | 10.0 |
These results indicate that certain derivatives of TMOP exhibit significant cytotoxic effects against cancer cell lines, suggesting potential for further development as anticancer agents .
Neuroprotective Effects
TMOP has also been investigated for its neuroprotective properties. Studies have shown that it can inhibit oxidative stress-induced neuronal cell death. The mechanism involves the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS) levels in neuronal cells.
Case Study 1: Anticancer Evaluation
In a study conducted by Yousif et al., various derivatives of TMOP were synthesized and tested for their anticancer activity against breast and colon cancer cell lines. The study found that specific derivatives showed higher efficacy than standard chemotherapeutic agents .
Case Study 2: Neuroprotection
A separate investigation into the neuroprotective effects of TMOP demonstrated that treatment with the compound significantly improved cell viability in models of oxidative stress. The results suggested that TMOP could be a candidate for developing therapies aimed at neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
